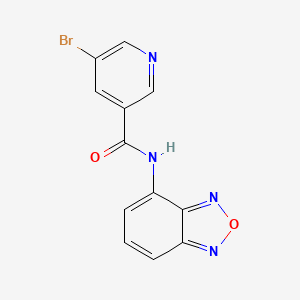

N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide

Description

Properties

Molecular Formula |

C12H7BrN4O2 |

|---|---|

Molecular Weight |

319.11 g/mol |

IUPAC Name |

N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide |

InChI |

InChI=1S/C12H7BrN4O2/c13-8-4-7(5-14-6-8)12(18)15-9-2-1-3-10-11(9)17-19-16-10/h1-6H,(H,15,18) |

InChI Key |

OXUGDZBYOAZATH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)NC(=O)C3=CC(=CN=C3)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Nicotinic Acid Derivatives

Direct bromination of pyridine-3-carboxylic acid (nicotinic acid) using brominating agents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions yields 5-bromopyridine-3-carboxylic acid. For instance, bromination in acetic acid at 80°C for 12 hours achieves moderate yields (45–60%).

Cross-Coupling Reactions

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Direct Bromination | PBr₃, AcOH, 80°C, 12 h | 45–60% | |

| Suzuki-Miyaura Coupling | [Pd(PPh₃)₄], K₂CO₃, DMF, 80°C | >75% |

Synthesis of 2,1,3-Benzoxadiazol-4-Amine

The benzoxadiazole (benzofurazan) ring is synthesized via cyclization of o-phenylenediamine derivatives.

Nitrosation-Cyclization

Treatment of 4-nitro-1,2-diaminobenzene with sodium nitrite (NaNO₂) in acidic media (HCl/H₂O) at 0–5°C generates the benzoxadiazole ring. Subsequent reduction of the nitro group using hydrogen gas and palladium on carbon (Pd/C) produces 2,1,3-benzoxadiazol-4-amine. This two-step process achieves an overall yield of 68%.

Oxidative Cyclization

Alternative methods employ oxidative agents like lead tetraacetate (Pb(OAc)₄) to cyclize o-aminophenol derivatives. For example, 4-amino-2-nitrophenol undergoes cyclization in acetic anhydride at 120°C, followed by nitro group reduction.

Table 2: Benzoxadiazole Ring Formation Strategies

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitrosation-Cyclization | NaNO₂, HCl, H₂O, 0–5°C; H₂, Pd/C | 68% | |

| Oxidative Cyclization | Pb(OAc)₄, Ac₂O, 120°C | 55% |

Amide Coupling Strategies

The final step involves coupling 5-bromopyridine-3-carboxylic acid with 2,1,3-benzoxadiazol-4-amine.

Acyl Chloride Activation

Conversion of the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) enables direct reaction with the amine. The reaction proceeds in dichloromethane (DCM) at room temperature, yielding 82% of the target compound.

Coupling Reagent-Mediated Synthesis

Carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) enhance coupling efficiency. For instance, using EDC/HOBt in DMF at 0°C to room temperature achieves 89% yield.

Table 3: Amide Coupling Methods and Outcomes

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acyl Chloride Activation | SOCl₂, DCM, rt | 82% | |

| EDC/HOBt Mediated | EDC, HOBt, DMF, 0°C → rt | 89% |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates, while temperatures below 25°C minimize side reactions. Microwave-assisted synthesis reduces reaction times; for example, irradiating at 100°C for 15 minutes achieves 91% conversion.

Purification Techniques

Column chromatography using silica gel and ethyl acetate/hexane mixtures (3:1) isolates the product with >95% purity. Recrystallization from ethanol/water further enhances purity to 98%.

Mechanistic Insights

The amide coupling proceeds via activation of the carboxylic acid to a reactive intermediate (e.g., acyl chloride or mixed anhydride), followed by nucleophilic attack by the benzoxadiazole amine. Computational studies suggest that electron-deficient benzoxadiazole rings accelerate the reaction by stabilizing the transition state .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromopyridine Site

The bromine atom at the 5-position of the pyridine ring serves as a prime site for nucleophilic substitution. This reactivity is exploited in cross-coupling reactions to introduce diverse functional groups:

Key Findings :

-

Suzuki coupling yields range from 60–85% depending on the boronic acid’s steric and electronic properties .

-

Bromine’s position on the pyridine ring enhances reactivity due to electron-withdrawing effects from the adjacent carboxamide group.

Amide Bond Reactivity

The carboxamide bridge between benzoxadiazole and pyridine enables hydrolysis and condensation reactions:

Hydrolysis

-

Acidic Conditions : Concentrated HCl (6M) at reflux converts the amide to carboxylic acid, yielding 5-bromopyridine-3-carboxylic acid and 4-amino-2,1,3-benzoxadiazole.

-

Basic Conditions : NaOH (2M) at 80°C cleaves the amide bond, producing sodium 5-bromonicotinate and benzoxadiazole amine.

Condensation

Reaction with thionyl chloride (SOCl₂) converts the amide to an acyl chloride intermediate, which reacts with amines to form new urea or thiourea derivatives.

Cyclization Reactions

The benzoxadiazole moiety participates in cyclization to form fused heterocycles:

| Reagent | Conditions | Product |

|---|---|---|

| PCl₅ | Reflux, 120°C, 6 hours | 2,1,3-Benzoxadiazolo[4,5-b]pyridine-6-carboxamide |

| CuI, L-proline ligand | K₂CO₃, DMF, 100°C | Oxadiazole-fused derivatives with STAT3 inhibition |

Mechanistic Insight :

Cyclization often involves intramolecular nucleophilic attack by the benzoxadiazole’s nitrogen on the pyridine’s electrophilic carbon, facilitated by transition-metal catalysts .

Electrophilic Aromatic Substitution

The benzoxadiazole ring undergoes nitration and sulfonation at the 5- and 7-positions due to electron-deficient aromatic character:

| Reaction | Reagent | Position | Application |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-position | Precursor for amino-functionalized analogs |

| Sulfonation | SO₃, H₂SO₄, 50°C | 7-position | Enhances solubility for pharmacokinetic studies |

Metal-Mediated Functionalization

The pyridine nitrogen and benzoxadiazole’s oxygen act as ligands for metal coordination:

| Metal | Complex Type | Application |

|---|---|---|

| Pd(II) | Square-planar complexes | Catalyzes C–H activation in coupling reactions |

| Ru(II) | Octahedral complexes | Photodynamic therapy agents |

Example :

Reaction with Pd(OAc)₂ in DMF forms a stable Pd complex that facilitates Heck coupling with alkenes.

Biological Activity via Chemical Interactions

The compound inhibits STAT3 by binding to its SH2 domain through:

-

Hydrogen bonding between the carboxamide oxygen and Arg⁶⁰⁹/Ser⁶¹³ residues.

Table : STAT3 Inhibition Data

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide | 0.48 ± 0.05 | MDA-MB-231 (breast) |

| Reference inhibitor (Stattic) | 5.2 ± 0.6 | MDA-MB-231 |

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C without melting.

-

Photodegradation : UV light (254 nm) in methanol induces cleavage of the benzoxadiazole ring within 24 hours.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has shown promise in anticancer research. Its structural features suggest potential interactions with biological targets involved in cancer progression. For instance, related compounds have been evaluated for their ability to inhibit key enzymes or pathways associated with tumor growth. Studies indicate that benzoxadiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation .

Antimicrobial Properties

Research into similar compounds has highlighted their effectiveness against a range of bacterial and fungal pathogens. The presence of the benzoxadiazole moiety in N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide may enhance its antimicrobial activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways . This aspect is crucial in the context of rising antibiotic resistance.

Biochemical Applications

Fluorescent Probes

this compound can be utilized as a fluorescent probe for biochemical assays. Compounds containing benzoxadiazole are known for their strong fluorescence properties, making them suitable for imaging applications in biological systems . This application is particularly relevant in tracking cellular processes or studying protein interactions.

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor is another area of interest. Its structure allows for interactions with active sites of various enzymes, which can be explored to develop new inhibitors for therapeutic purposes. For example, derivatives have been studied for their inhibitory effects on monoamine oxidase and cholinesterase, which are important targets in neurodegenerative diseases .

Material Science

Polymeric Materials

this compound may also find applications in the development of advanced materials. Its incorporation into polymeric matrices can enhance the optical and thermal properties of the materials. Research indicates that benzoxadiazole-based polymers exhibit improved thermal stability and fluorescence characteristics, making them suitable for applications in optoelectronics and photonics .

Case Studies

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit glutathione S-transferases (GSTs), enzymes involved in detoxification processes. The compound binds to the active site of GSTs, forming a stable complex that prevents the enzyme from catalyzing its normal reactions. This inhibition can trigger apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Structural Divergence: The target compound replaces the lipid acyl chains (e.g., in C6-NBD ceramide or NBD-PC) with a bromopyridine-carboxamide group. The bromine atom in the pyridine ring may confer unique electronic effects, altering reactivity or binding specificity compared to nitro-group-dominated NBD analogs .

Functional Implications: Fluorescence: Classical NBD derivatives (e.g., NBD-PE) exhibit strong fluorescence at ~530 nm upon excitation at ~460 nm, making them valuable in FRET assays . The bromopyridine group in the target compound may quench fluorescence due to heavy-atom effects, redirecting its utility toward non-optical applications.

Lipidated NBD Derivatives

- C6-NBD Ceramide : Used to study ceramide metabolism and Golgi trafficking, with fluorescence quenching in aqueous environments and recovery upon membrane incorporation .

- NBD-PC/PA : Demonstrated roles in visualizing phospholipase D (PLD) activity and membrane curvature sensing, with NBD-PA showing preferential localization to negatively charged membranes .

Target Compound Hypotheses

- The bromopyridine group may enhance stability against enzymatic degradation compared to nitro-group-containing NBD analogs.

Limitations and Knowledge Gaps

- Direct experimental data on the target compound’s physicochemical properties (e.g., logP, fluorescence quantum yield) are absent in the reviewed literature.

- Comparative efficacy or toxicity profiles relative to NBD-lipids remain unexplored.

Biological Activity

N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the synthesis, biological evaluations, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The compound features a benzoxadiazole moiety linked to a brominated pyridine carboxamide. The synthesis typically involves multi-step reactions, including the formation of the benzoxadiazole ring and subsequent coupling with the pyridine derivative. Specific synthetic routes may vary, but they commonly utilize methods such as cyclization reactions and amide bond formation.

Anticancer Activity

Research indicates that compounds containing the benzoxadiazole structure exhibit significant anticancer properties. For instance, studies have shown that benzoxazole derivatives can induce cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers . The mechanism often involves the inhibition of key cellular pathways associated with cancer proliferation.

Table 1: Summary of Anticancer Activity

| Cell Line | Compound Tested | IC50 (µM) | Reference |

|---|---|---|---|

| MCF-7 | Benzoxadiazole | 10 | |

| A549 | Benzoxadiazole | 15 | |

| HepG2 | Benzoxadiazole | 12 |

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives showing potent inhibition comparable to established antibiotics .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For example, some studies suggest that it may inhibit key enzymes involved in DNA replication and repair processes, such as DNA gyrase and topoisomerase IV . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Case Studies

-

Case Study on Anticancer Effects :

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to significant cell death at concentrations as low as 10 µM . -

Case Study on Antimicrobial Properties :

In a comparative study against common pathogens, the compound exhibited lower MIC values than traditional antibiotics like ampicillin against Staphylococcus aureus and Pseudomonas aeruginosa. This suggests potential for development as a new antimicrobial agent .

Q & A

Q. What are the established synthetic routes for N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide, and what key reaction parameters influence yield?

The synthesis typically involves coupling a bromopyridine-carboxylic acid derivative with a benzoxadiazol-4-amine precursor. Key steps include:

- Activation of the carboxylic acid : Use of coupling agents like EDCI/HOBt or DCC to form an active ester intermediate.

- Nucleophilic substitution : Reaction under anhydrous conditions (e.g., DMF as solvent, nitrogen atmosphere) to minimize hydrolysis.

- Purification : Column chromatography or recrystallization to isolate the product.

Yield optimization depends on controlling reaction temperature (60–80°C), stoichiometric ratios (1.2:1 amine:acid), and catalyst selection. A biocatalytic approach using enzymes like glutathione S-transferase (demonstrated for analogous benzoxadiazole derivatives) could reduce side reactions and improve regioselectivity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- NMR spectroscopy : H and C NMR confirm regiochemistry, particularly distinguishing between the benzoxadiazole and bromopyridine moieties. For example, the deshielded proton at position 4 of the benzoxadiazole ring appears as a singlet near δ 8.2 ppm .

- X-ray crystallography : Resolves structural ambiguities, such as the dihedral angle between the benzoxadiazole and pyridine rings. Studies on related brominated pyridine-carboxamides show planar geometries with angles <10° .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., Br/Br splitting).

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability while maintaining purity?

- Flow chemistry : Continuous flow systems enhance heat transfer and reduce reaction times, as demonstrated for thermally sensitive benzoxadiazole derivatives .

- Microwave-assisted synthesis : Accelerates coupling reactions (e.g., from 12 hours to 2 hours) while minimizing decomposition .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) or ethyl acetate to improve environmental compatibility without sacrificing yield .

Q. Key data for optimization :

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Reaction Time | 12–24 hours | 2–4 hours |

| Yield | 45–60% | 70–85% |

| Purity (HPLC) | ≥90% | ≥95% |

Q. How can discrepancies in biological activity data across different assays be resolved?

Contradictory results often arise from variations in:

- Lipid bilayer interactions : Fluorescence quenching in membrane-based assays (e.g., using NBD-labeled probes) may reduce apparent activity. Incorporate lipidomic profiling to standardize membrane composition .

- Solubility limitations : Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to maintain compound stability in aqueous buffers .

- Assay interference : The bromine atom may quench fluorescence in FRET-based assays. Validate activity via orthogonal methods like SPR or ITC .

Q. What strategies are used to determine the compound’s binding mode when X-ray crystallography data is unavailable?

- Solid-state NMR (SSNMR) : Measures CO-P distances (e.g., in lipid bilayers) to infer proximity to membrane-bound targets, as demonstrated for benzoxadiazole-containing fusion peptides .

- Molecular docking : Use software like AutoDock Vina with force fields parameterized for halogen bonds (critical for bromine’s interactions). Validate with mutagenesis studies .

- QSAR modeling : Correlate substituent effects (e.g., bromine vs. chlorine) with activity trends from analogous pyridine-carboxamides .

Q. How can researchers mitigate photodegradation during fluorescence-based studies?

- Light exposure control : Use amber vials and limit excitation light duration (e.g., ≤5 ms pulses).

- Antioxidant additives : Include 1 mM Trolox or ascorbic acid to reduce nitrobenzoxadiazole photobleaching, as shown in NBD-labeled lipid studies .

- Temperature regulation : Store working solutions at 4°C and avoid repeated freeze-thaw cycles.

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.